molecular formula C12H16N4O3S B1392578 1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid CAS No. 1243100-34-6

1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid

Cat. No. B1392578
CAS RN: 1243100-34-6
M. Wt: 296.35 g/mol
InChI Key: SHGXJWATJXRBLC-UHFFFAOYSA-N
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Description

The compound “1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pyrrolidine derivatives . For example, the pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . It can be synthesized by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates which are then reduced .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a thiadiazole ring, and a piperidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring . The pyrrolidine ring can be functionalized or constructed from different cyclic or acyclic precursors .

Scientific Research Applications

Antitubercular and Antifungal Activity

1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid and its derivatives have been researched for their potential antitubercular and antifungal properties. A study demonstrated that certain compounds in this category displayed very good antitubercular and antifungal activity, underscoring their potential in treating these infections (Syed, Ramappa, & Alegaon, 2013).

Synthesis and Prediction of Biological Activity

Research into the synthesis of novel compounds with this structure has been conducted. A study focused on condensing 5-oxopyrrolidine-3-carboxylic acids to form new bicyclic systems, with predictions made regarding their biological activity (Kharchenko, Detistov, & Orlov, 2008).

Cancer Treatment Applications

Compounds related to 1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid have been investigated for their potential in cancer treatment. An Aurora kinase inhibitor, structurally similar to this compound, has shown promise in inhibiting Aurora A, which may be useful in treating cancer (ヘンリー,ジェームズ, 2006).

Antioxidant Activity

The antioxidant properties of derivatives of 1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid have been explored. Some compounds in this class have been identified as potent antioxidants, showing higher activity than well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Antibacterial Activity

Research has also focused on the antibacterial properties of derivatives of this compound. N-substituted derivatives have been synthesized and displayed moderate to significant antibacterial activity against various strains (Khalid et al., 2016).

Butyrylcholinesterase Inhibition

The inhibition of butyrylcholinesterase (BChE) enzyme by 1,3,4-oxadiazole bearing compounds, similar in structure to 1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid, has been studied, with molecular docking studies indicating strong binding affinity to BChE protein (Khalid et al., 2016).

Future Directions

The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The pyrrolidine ring is a versatile scaffold that can be used to generate structural diversity , and this could be an area of focus in future studies.

properties

IUPAC Name

1-[5-(2-oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c17-9-2-1-5-16(9)12-14-13-11(20-12)15-6-3-8(4-7-15)10(18)19/h8H,1-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGXJWATJXRBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NN=C(S2)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
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1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
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1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
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1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
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1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
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1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid

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